3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C16H18N2O2 This compound is characterized by the presence of a piperidine ring, a nitrile group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method involves the reaction of 2,3-dimethylphenylacetonitrile with piperidin-2-one under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted nitriles.
Scientific Research Applications
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: An α2-adrenoceptor agonist with sedative and analgesic properties.
Dexmedetomidine: The dextro-enantiomer of medetomidine, used as an anesthetic.
Imidazole Derivatives: Compounds with a similar piperidine ring structure and potential biological activities.
Uniqueness
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring, nitrile group, and dimethylphenyl group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[1-(2,3-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-7-14(12(11)2)18-10-4-6-13(16(18)20)15(19)8-9-17/h3,5,7,13H,4,6,8,10H2,1-2H3 |
InChI Key |
FGTHJPPFYOIYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)C |
Origin of Product |
United States |
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